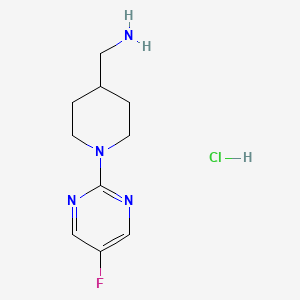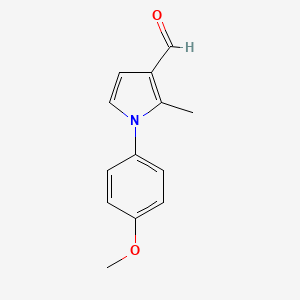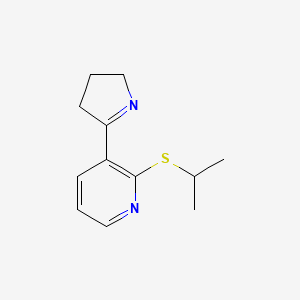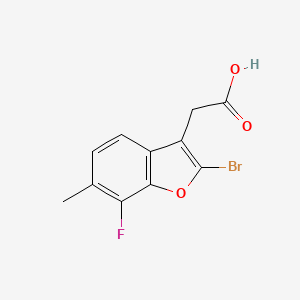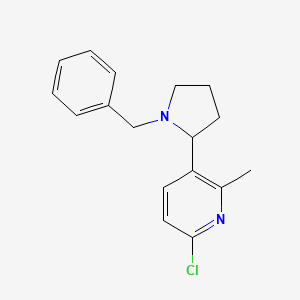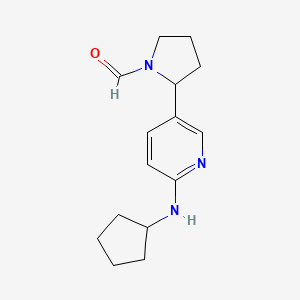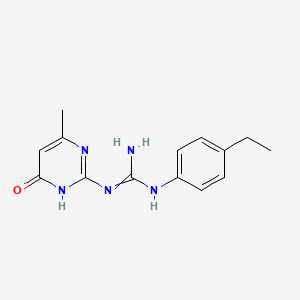
1-(4-Ethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンは、グアニジン基がピリミジン環に結合した複雑な有機化合物です。
製造方法
合成経路と反応条件
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンの合成は、通常、4-エチルフェニルイソシアネートと6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イルアミンを制御された条件下で反応させることで行われます。この反応は、不活性雰囲気中で、ジクロロメタンまたはテトラヒドロフランなどの溶媒を使用して行われ、反応を促進するためにトリエチルアミンなどの塩基の存在が必要です。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスは、収量と純度を最適化するために、しばしば連続フロー反応器や自動化システムを採用し、品質の一貫性を確保します。工業環境では、高純度の試薬と溶媒を使用し、反応パラメータを厳密に管理することが重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the reaction of 4-ethylphenyl isocyanate with 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
反応の種類
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、対応するオキソ誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して行うことができ、還元された誘導体の形成につながります。
置換: この化合物は、求核置換反応に関与することができ、適切な条件下でグアニジン基を他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、水性または有機溶媒中で、制御された温度で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、テトラヒドロフランやエタノールなどの乾燥溶媒中で行われます。
置換: アミン、チオール、ハロゲン化物などのさまざまな求核剤。反応は、効率的に進行するために、通常、触媒や塩基の存在を必要とします。
主な生成物
これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性がある一方で、還元はアミン誘導体を生成する可能性があります。置換反応は、関与する求核剤に応じて、幅広い生成物を生成する可能性があります。
科学研究への応用
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について調査されています。
医学: 特定の生物学的標的に対する相互作用能力により、潜在的な治療薬として研究されています。
産業: ポリマーやコーティングなどの、独自の特性を持つ新素材の開発に利用されています。
科学的研究の応用
1-(4-Ethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンの作用機序には、特定の分子標的との相互作用が関与します。グアニジン基は、生物学的分子と水素結合や静電相互作用を形成することができ、それらの機能に影響を与えます。ピリミジン環は、π-πスタッキング相互作用に関与することができ、化合物の標的への結合をさらに安定化させます。これらの相互作用は、さまざまな生物学的経路を調節し、化合物が観察された効果を生み出す可能性があります。
類似化合物の比較
類似化合物
- 1-(4-メチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジン
- 1-(4-エチルフェニル)-3-(4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジン
- 1-(4-エチルフェニル)-3-(6-メチル-2-オキソ-1,2-ジヒドロピリミジン-4-イル)グアニジン
独自性
1-(4-エチルフェニル)-3-(6-メチル-4-オキソ-1,4-ジヒドロピリミジン-2-イル)グアニジンは、ピリミジン環における特定の置換パターンと、フェニル環におけるエチル基の存在により、ユニークです。これらの構造的特徴は、異なる化学的および生物学的特性を与え、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 1-(4-Ethylphenyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
- 1-(4-Ethylphenyl)-3-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)guanidine
Uniqueness
1-(4-Ethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the ethyl group on the phenyl ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-3-10-4-6-11(7-5-10)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPHVODHQRACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



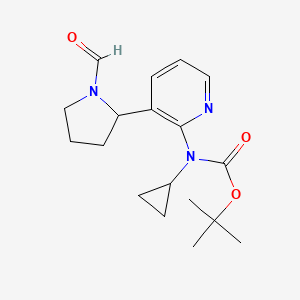

![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)
